molecular formula C20H18N2O3S B2408311 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-58-6

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2408311
CAS No.: 477550-58-6
M. Wt: 366.44
InChI Key: IJRWECYMLAOGPX-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that oprea1_697762 could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The exact biochemical pathways affected by Oprea1_697762 are currently unknown due to the lack of specific target information. Once the primary targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .

Pharmacokinetics

The compound’s chemical structure suggests it could be well-absorbed due to its balance of hydrophobic and hydrophilic regions, which could enhance its bioavailability .

Result of Action

The molecular and cellular effects of Oprea1_697762’s action are currently unknown. These effects would be determined by the compound’s primary targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence Oprea1_697762’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially alter the compound’s structure and therefore its ability to interact with its targets .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-3-5-15(13(2)9-12)16-11-26-20(21-16)22-19(23)14-4-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRWECYMLAOGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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